3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Formula: CHNOS
CAS Number: 608490-83-1
The compound belongs to the class of pyrido[1,2-a]pyrimidines and contains intriguing functional groups like thiazolidinone, thiomorpholine, and a pyrimidine ring. Its long name reflects its intricate structure, which combines heterocycles and substituents.
Preparation Methods
Synthetic Routes:: While specific literature on this compound is scarce, we can infer potential synthetic routes based on related compounds. One approach involves the condensation of a thiazolidinone derivative with a pyrimidine precursor. The reaction likely proceeds through a Michael addition followed by cyclization.
Reaction Conditions::Reagents: Thiazolidinone, pyrimidine precursor
Conditions: Solvent (e.g., DMF, DMSO), base (e.g., KCO), and heating
Steps: Michael addition → Cyclization
Industrial Production:: Unfortunately, industrial-scale production methods remain undisclosed due to the compound’s rarity.
Chemical Reactions Analysis
Reactivity::
Oxidation: Potential oxidation sites include the thiazolidinone sulfur and the pyrimidine nitrogen.
Reduction: Reduction of the pyrimidine ring or thiazolidinone carbonyl may occur.
Substitution: Halogenation or alkylation at various positions is feasible.
Oxidation: Oxone, mCPBA
Reduction: NaBH, LiAlH
Substitution: Alkyl halides, nucleophiles
Major Products:: The specific products depend on reaction conditions and regioselectivity. Potential derivatives include oxidized, reduced, or substituted forms.
Scientific Research Applications
Chemistry::
Heterocyclic Synthesis: Researchers explore its reactivity in heterocycle construction.
Drug Design: The compound’s unique structure may inspire novel drug candidates.
Anticancer: Investigate its potential as an antitumor agent.
Antimicrobial: Assess its antibacterial or antifungal properties.
Enzyme Inhibition: Explore its effects on specific enzymes.
Materials Science: Evaluate its use in organic electronics or sensors.
Mechanism of Action
The compound likely interacts with cellular targets, affecting pathways related to its functional groups. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related pyrido[1,2-a]pyrimidines or thiazolidinones. Its unique combination of functional groups sets it apart.
Properties
Molecular Formula |
C21H24N4O2S3 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H24N4O2S3/c1-3-4-7-25-20(27)16(30-21(25)28)13-15-18(23-9-11-29-12-10-23)22-17-14(2)6-5-8-24(17)19(15)26/h5-6,8,13H,3-4,7,9-12H2,1-2H3/b16-13- |
InChI Key |
YDQXXLCSLPSLEJ-SSZFMOIBSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCSCC4)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCSCC4)SC1=S |
Origin of Product |
United States |
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